2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and imidazopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminopyridine derivatives with appropriate thiazole precursors under acidic or basic conditions . Another approach includes the use of multicomponent reactions, where a mixture of starting materials undergoes a series of transformations to yield the desired product .
Industrial Production Methods
Industrial production of 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazopyridine core but lacks the thiazole moiety.
Thiazole: Contains the thiazole ring but lacks the imidazopyridine structure.
Imidazo[2,1-b]thiazole: Combines imidazole and thiazole rings but differs in the fusion pattern.
Uniqueness
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13) |
InChI Key |
HEMPVAHMZGKQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3 |
Origin of Product |
United States |
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